Product packaging for 3-ethoxy-6H-benzo[c]chromen-6-one(Cat. No.:CAS No. 92496-58-7)

3-ethoxy-6H-benzo[c]chromen-6-one

Cat. No.: B2985635
CAS No.: 92496-58-7
M. Wt: 240.258
InChI Key: JCGYVVPKYOUVMC-UHFFFAOYSA-N
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Description

3-ethoxy-6H-benzo[c]chromen-6-one is a synthetic alkoxylated derivative based on the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins, the bioavailable metabolites of ellagic acid . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential phosphodiesterase 2 (PDE2) inhibitor . PDE2 is an enzyme highly expressed in the brain and is a promising therapeutic target for cognitive disorders and neurodegenerative diseases like Alzheimer's . Research indicates that alkoxylated 6H-benzo[c]chromen-6-one derivatives can exhibit significant PDE2 inhibitory activity, which is influenced by the nature and chain length of the alkoxy substituent . By inhibiting PDE2, these compounds can augment intracellular levels of cyclic nucleotides (cAMP and cGMP), enhancing neuronal communication and providing a neuroprotective effect . In vitro cell-based studies using models like corticosterone-induced neurotoxicity in hippocampal HT-22 cells have demonstrated that active derivatives in this chemical series can protect neurons and increase cell viability, underscoring their research value for investigating neuroprotective pathways . Furthermore, derivatives within this structural class generally possess calculated logP (ClogP) values that suggest a strong potential for blood-brain barrier penetration, a critical characteristic for central nervous system-targeted agents . This product is intended for research purposes only and is not approved for use in humans or animals. It is the responsibility of the researcher to comply with all applicable laws and regulations regarding the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B2985635 3-ethoxy-6H-benzo[c]chromen-6-one CAS No. 92496-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-17-10-7-8-12-11-5-3-4-6-13(11)15(16)18-14(12)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGYVVPKYOUVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic, Spectrometric, and Computational Characterization of 3 Ethoxy 6h Benzo C Chromen 6 One and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of organic molecules in solution. For 3-ethoxy-6H-benzo[c]chromen-6-one, both ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon environments, respectively.

In a study synthesizing a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆. mdpi.com The spectrum displays characteristic signals for the ethoxy group, including a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), with their specific chemical shifts and coupling constants confirming their connectivity. Aromatic protons appear as a complex series of multiplets and doublets in the downfield region, with their coupling patterns revealing their positions on the benzo[c]chromen-6-one scaffold. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone ring typically appears at a significantly downfield chemical shift (~161 ppm). mdpi.com The carbons of the ethoxy group and the various aromatic carbons can be assigned based on their chemical shifts and by using advanced 2D NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.

Table 1: NMR Spectroscopic Data for Selected 6H-benzo[c]chromen-6-one Derivatives in DMSO-d₆ mdpi.com

Compound Technique Chemical Shift (δ ppm) and Coupling Constant (J Hz)
This compound (1b) ¹H NMR (300 MHz) 8.28 (t, J=6.0, 1H), 8.23-8.17 (m, 2H), 7.92-7.86 (m, 1H), 7.61-7.55 (m, 1H), 6.99-6.93 (m, 2H), 4.15 (q, J=7.0, 2H), 1.38 (t, J=7.0, 3H)
¹³C NMR (75 MHz) 161.07, 160.95, 152.50, 135.74, 135.21, 130.11, 128.46, 125.12, 122.35, 119.64, 113.06, 110.95, 102.29, 64.19, 14.95
3-propoxy-6H-benzo[c]chromen-6-one (1d) ¹H NMR (300 MHz) 8.28 (t, J = 6.0, 1H), 8.23–8.17 (m, 2H), 7.92–7.86 (m, 1H), 7.61–7.55 (m, 1H), 6.99–6.93 (m, 2H), 4.04–3.99 (m,2H), 1.83–1.71 (m, 2H), 1.01 (t, J = 6.0, 3H)
¹³C NMR (75 MHz) 161.07, 160.95, 152.50, 135.74, 135.21, 130.11, 128.46,125.12, 122.35,119.64, 113.06, 110.95,102.29, 70.00, 22.35, 10.80
3-methoxy-6H-benzo[c]chromen-6-one (1a) ¹H NMR (400 MHz) 8.35 (d, J = 8.0, 1H), 8.29 (d, J = 12.0, 1H), 8.22 (dd, J = 8.0, 1H), 7.95–7.90 (m, 1H), 7.62 (t, J = 6.0, 1H), 7.06–6.99 (m, 2H), 3.88 (s, 3H)

Data presented is based on reported findings for synthesized compounds. mdpi.com

Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can confirm a molecular formula.

For this compound, HRMS analysis using electrospray ionization (ESI) precisely determines the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula, C₁₅H₁₃O₃⁺. A close match between the found and calculated values provides strong evidence for the compound's identity. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. For the parent scaffold, 6H-benzo[c]chromen-6-one, collision-induced dissociation (CID) of the ion at m/z 197 ([C₁₃H₉O₂]⁺) results in a major fragment ion at m/z 153, which corresponds to a neutral loss of 44 Da (CO₂). polimi.it This characteristic fragmentation provides a fingerprint confirmation of the core molecular structure. polimi.it Similar fragmentation pathways are expected for its derivatives, aiding in their structural confirmation.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 6H-benzo[c]chromen-6-one Derivatives mdpi.com

Compound Formula Ion Calculated m/z Found m/z
This compound (1b) C₁₅H₁₂O₃ [M+H]⁺ 241.0865 241.0861
3-propoxy-6H-benzo[c]chromen-6-one (1d) C₁₆H₁₅O₃ [M+H]⁺ 255.0943 255.0940
3-butoxy-6H-benzo[c]chromen-6-one (1f) C₁₇H₁₇O₃ [M+H]⁺ 269.1099 269.1095

| 3-methoxy-6H-benzo[c]chromen-6-one (1a) | C₁₄H₁₁O₃ | [M+H]⁺ | 227.0630 | 227.0626 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. libretexts.org

The IR spectrum of a benzo[c]chromen-6-one derivative provides a unique "fingerprint," with characteristic absorption bands corresponding to specific functional groups. For the closely related compound 3-ethoxy-8-methyl-6H-benzo[c]chromen-6-one, key IR peaks include a strong absorption around 1736 cm⁻¹, which is characteristic of the lactone carbonyl group (C=O) stretching vibration. nih.gov Other significant peaks appear around 1272 cm⁻¹ and 1169 cm⁻¹ (Ar–O–R and C–O–C stretching), confirming the presence of the ether linkages. nih.gov

Table 3: Characteristic IR Absorption Peaks for 3-ethoxy-8-methyl-6H-benzo[c]chromen-6-one nih.gov

Functional Group Vibration Type Wavenumber (ν cm⁻¹)
Carbonyl (Lactone) C=O Stretch 1736
Aryl Ether Ar-O-R Stretch 1272, 1042

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. unimi.it It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of a molecule's structure and stereochemistry.

While a crystal structure for this compound itself has not been reported in the searched literature, the structure of a related derivative, 7-hydroxy-9-phenyl-6H-benzo[c]chromen-6-one, has been unambiguously characterized by this method. nih.gov Such an analysis would reveal the planarity of the fused ring system and the precise orientation of the substituent groups. The data also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties. Obtaining a single crystal of this compound suitable for X-ray diffraction would provide the ultimate structural proof and invaluable insight into its solid-state conformation.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools for predicting and interpreting the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For the benzo[c]chromen-6-one scaffold, DFT calculations can predict a range of properties. researchgate.netmdpi.com These include optimizing the molecular geometry to its lowest energy state, which can be compared with X-ray diffraction data.

DFT is also used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. Furthermore, DFT can predict molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com Theoretical vibrational frequencies (IR and Raman) can also be calculated and compared with experimental spectra to aid in peak assignment. mpg.de

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape by modeling the rotation around single bonds, particularly in the ethoxy side chain. This provides insight into the molecule's preferred shapes and dynamic behavior in different environments (e.g., in solution or interacting with a biological target).

MD simulations are also instrumental in studying intermolecular interactions. For instance, simulations can model how these molecules interact with and adsorb onto surfaces or bind within the active site of an enzyme. researchgate.net These simulations provide a detailed, dynamic picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize such complexes, offering insights that are often inaccessible through experimental methods alone. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 6h Benzo C Chromen 6 One Bioactivities

Correlating Structural Modifications, Including Ethoxy Substituents, with Biological Activity Profiles

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly dependent on the nature and position of substituents on the core structure. One area of focus has been the introduction of various alkoxy groups at the 3-position to enhance properties like target affinity and cell permeability.

In a study focused on developing Phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized. mdpi.com The parent compound, 3-hydroxy-6H-benzo[c]chromen-6-one, served as the starting point. The introduction of an ethoxy group at the 3-position, yielding 3-ethoxy-6H-benzo[c]chromen-6-one (designated as compound 1b in the study), was part of a broader investigation into how the length and branching of the alkoxy chain affect inhibitory activity. mdpi.com

The research revealed that substituents with five carbons or fewer in the alkane chain at the R¹ position generally led to good PDE2 inhibitory activity. researchgate.net For instance, the inhibitory concentration (IC₅₀) for this compound against PDE2 was found to be 18.21 µM. When the chain length was extended, the activity varied. The 3-propoxy derivative showed an IC₅₀ of 11.52 µM, while the 3-butoxy derivative (1f ) exhibited the most potent activity in the series with an IC₅₀ of 3.67 µM. mdpi.com However, increasing the chain length further to a pentyloxy group resulted in a decrease in activity (IC₅₀ of 25.34 µM). mdpi.com This suggests that while lipophilicity is important for entering the binding pocket, there is an optimal chain length for effective interaction, beyond which activity diminishes. researchgate.net

Similarly, in the context of selective estrogen receptor beta (ERβ) agonists, modifications at various positions of the 6H-benzo[c]chromen-6-one scaffold have been explored. Research indicates that the presence of hydroxyl groups at both the 3 and 8 positions is crucial for potent agonist activity. nih.gov The substitution pattern significantly influences both the potency and the selectivity for ERβ over ERα. nih.gov

Molecular Recognition and Binding Mode Analysis

Computational docking studies have been employed to elucidate the molecular interactions between 6H-benzo[c]chromen-6-one derivatives and their target enzymes. For PDE2 inhibitors, docking simulations with the crystal structure of the PDE2 protein (PDB ID: 4HTX) have provided insights into the binding modes of these compounds. researchgate.net

These studies suggest that the derivatives bind within a pocket of the PDE2 protein. The lactone ring of the 6H-benzo[c]chromen-6-one core is a key feature for this interaction. The specific nature of the substituent at the 3-position, such as the ethoxy group, influences how the molecule fits within this pocket. The length and lipophilicity of the alkoxy chain are critical; it must be suitable to properly interact with the hydrophobic regions of the binding site without causing steric hindrance. researchgate.net

For selective ERβ agonists, the binding mode involves critical hydrogen bond interactions. It has been established that bis-hydroxyl substitutions at positions 3 and 8 are essential for high-affinity binding and coactivator recruitment. nih.gov The spatial arrangement of these hydroxyl groups allows the ligand to fit precisely within the ligand-binding domain of ERβ, leading to a conformational change that initiates the agonist response.

Enzyme and Receptor Interaction Profiling

Urolithins and their synthetic derivatives have been investigated as potential inhibitors of PDE2, an enzyme implicated in neurodegenerative diseases. mdpi.com The lead compounds, often hydroxylated 6H-benzo[c]chromen-6-ones, generally show poor inhibitory activity on their own. researchgate.net For instance, 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one has an IC₅₀ value greater than 100 µM. researchgate.net

By converting the hydroxyl group at the 3-position to an alkoxy group, the inhibitory potency can be significantly modulated. A series of these derivatives were synthesized and tested for their in vitro PDE2 inhibitory activity. The results highlight the importance of the alkoxy chain's structure. mdpi.com

Below is a data table summarizing the PDE2 inhibitory activity of this compound and related analogs from the same study. mdpi.com

Compound IDR¹ Substituent (at 3-position)IC₅₀ (µM) against PDE2
1aMethoxy35.61 ± 3.12
1b Ethoxy 18.21 ± 2.17
1dPropoxy11.52 ± 1.24
1esec-Butoxy15.34 ± 1.58
1fButoxy3.67 ± 0.47
1gPentyloxy25.34 ± 2.41
1jBenzyloxy> 50

Data sourced from Tang et al., 2021. mdpi.com

The data clearly shows that while the ethoxy derivative has moderate activity, the butoxy derivative (1f ) is the most potent inhibitor in this specific series, suggesting an optimal balance of size and lipophilicity for the substituent at the 3-position for PDE2 inhibition. mdpi.comresearchgate.net

While urolithins themselves, the naturally occurring hydroxylated 6H-benzo[c]chromen-6-one derivatives, have shown negligible potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), synthetic modifications have been explored to impart this activity. tubitak.gov.tr Research has involved designing and synthesizing novel derivatives of the 6H-benzo[c]chromen-6-one core specifically aimed at cholinesterase inhibition for potential applications in treating Alzheimer's disease. These studies have led to the development of derivatives with promising micromolar and sub-micromolar IC₅₀ values against both AChE and BChE.

The urokinase plasminogen activator receptor (uPAR) is a key protein involved in cell surface plasminogen activation, which plays a crucial role in cancer cell invasion and metastasis. nih.gov High expression of uPAR is often associated with poor prognosis in various cancers. nih.gov Consequently, uPAR has become an important target for the development of anti-cancer and anti-metastasis therapies. However, based on available scientific literature, there is currently no reported research directly linking this compound or other derivatives of the 6H-benzo[c]chromen-6-one scaffold to the targeting of the uPAR receptor. Research in this area has focused on other classes of molecules, such as synthetic peptides derived from the uPA binding region, to inhibit the uPA/uPAR interaction. nih.gov While some benzo[c]chromene analogs have been investigated for anti-cancer properties, their mechanism of action was not reported to be via uPAR. nih.gov

A series of 6H-benzo[c]chromen-6-one derivatives have been synthesized and evaluated for their ability to act as selective agonists for the estrogen receptor beta (ERβ). nih.gov ERβ is a promising therapeutic target, and its selective activation is thought to be beneficial in various conditions.

The research demonstrated that many analogs based on the 6H-benzo[c]chromen-6-one scaffold are potent and selective ERβ agonists. nih.gov A critical structural requirement for this activity is the presence of hydroxyl groups at both the 3- and 8-positions. Further modifications to both phenyl rings of the core structure have led to the development of compounds with ERβ potency in the nanomolar range (IC₅₀ < 10 nM) and over 100-fold selectivity for ERβ compared to ERα. nih.gov This high selectivity is a key goal in developing ERβ-targeted therapies to avoid the effects associated with ERα activation.

Topoisomerase II Inhibition as a Molecular Target

The 6H-benzo[c]chromen-6-one framework, to which this compound belongs, is recognized as a scaffold for developing human topoisomerase II inhibitors researchgate.netdrugbank.com. Topoisomerases are crucial enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes, making them a validated target for anticancer drugs nih.gov. Inhibitors of topoisomerase II, such as the clinically used etoposide (B1684455) (VP-16), function by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to double-strand breaks in the DNA and triggers apoptosis in cancer cells nih.govresearchgate.net.

Research into derivatives of the 6H-benzo[c]chromen-6-one core, which are structurally related to natural compounds known as urolithins, has shown promising results. Studies have demonstrated that synthetic modifications to this scaffold can yield potent topoisomerase IIα inhibitors researchgate.netresearchgate.net. For instance, certain synthesized derivatives have exhibited excellent antiproliferative activity that is several times more active than the reference drug VP-16 against various cancer cell lines, including MDA-MB-231, HeLa, and A549, while showing weak toxicity to normal cells researchgate.net. The structure-activity relationship (SAR) studies indicate that the substitution pattern on the benzo[c]chromen-6-one rings is critical for inhibitory activity researchgate.netunc.edu. While direct studies on the 3-ethoxy derivative's specific interaction with topoisomerase II are not extensively detailed in the reviewed literature, the activity of the parent scaffold strongly suggests this enzyme as a key molecular target.

Cellular Pathway Investigations and Phenotypic Screening

In Vitro Antiproliferative and Cytotoxicity Studies on Cell Lines

Derivatives of 6H-benzo[c]chromen-6-one have been extensively evaluated for their cytotoxic and antiproliferative effects against a wide array of human tumor cell lines. The introduction of an ethoxy group at the 3-position, as in this compound, is a common synthetic modification aimed at enhancing biological activity, potentially through increased lipophilicity which can improve cell membrane permeability.

Studies on various analogs have demonstrated significant cytotoxic potential. For example, some derivatives show high potency against breast cancer cell lines like SK-BR-3 (estrogen receptor-negative) and ZR-75-1 (estrogen receptor-positive), with ED50 values in the low micromolar range unc.edu. The antiproliferative action of these compounds has also been confirmed in other cancer cell types, including lung (A549), prostate (DU145), cervical (HeLa), and leukemia (HL-60) cell lines researchgate.netresearchgate.net. A derivative featuring a pyridin-3-yl substituent demonstrated notable antiproliferative action against human leukemia HL-60 cells, while importantly, the tested compounds were generally well-tolerated by non-tumor human keratinocyte (HaCaT) cells researchgate.net. Another study highlighted a derivative, UD-4c, which showed a half-inhibitory concentration (IC50) on hepatoma HepG2 cells that was significantly lower than the standard drug sorafenib, alongside reduced toxicity to normal human kidney (HK-2) cells nih.gov.

These findings underscore the potential of the 6H-benzo[c]chromen-6-one scaffold as a source of novel anticancer agents. The table below summarizes the cytotoxic activities of various derivatives from this class.

Compound ClassCell LineActivity (IC50/ED50)Reference
6H-benzo[c]chromen-6-one DerivativeMDA-MB-231 (Breast)0.91 µM researchgate.net
6H-benzo[c]chromen-6-one DerivativeHeLa (Cervical)1.93 µM researchgate.net
6H-benzo[c]chromen-6-one DerivativeA549 (Lung)2.84 µM researchgate.net
Tetrahydronaphthalene-1-ol (TNO) DerivativeSK-BR-3 (Breast)0.7 µM unc.edu
Tetrahydronaphthalene-1-ol (TNO) DerivativeZR-75-1 (Breast)1.7 µM unc.edu
Benzo[c]chromen-6-one-linked 1,2,3-triazoleHL-60 (Leukemia)79.5 µM researchgate.net
Urolithin Derivative (UD-4c)HepG2 (Liver)4.66 µM nih.gov

Oxidative Stress and Anti-inflammatory Mechanisms

The 6H-benzo[c]chromen-6-one structure is the core of urolithins, which are metabolites produced from dietary ellagitannins by gut microflora nih.govtandfonline.com. These compounds, particularly hydroxylated derivatives like Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), are noted for a wide range of pharmacological activities, including potent antioxidant and anti-inflammatory effects nih.govnih.gov. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases, including cancer and neurodegenerative disorders mdpi.comfrontiersin.org.

The anti-inflammatory and antioxidant properties of this chemical class are well-documented nih.govnih.gov. They are capable of scavenging free radicals and reducing the levels of inflammatory mediators nih.gov. The mechanisms underlying these effects involve the modulation of key signaling pathways implicated in inflammation and oxidative stress responses mdpi.comemu.edu.tr. While research often focuses on the hydroxylated urolithins, the core benzo[c]chromen-6-one scaffold is fundamental to this activity. The substitution of a hydroxyl with an ethoxy group may modulate these properties, and further investigation is warranted to delineate the specific contributions of the 3-ethoxy moiety to these mechanisms.

Neuroprotective Mechanisms at the Cellular and Molecular Level

The neuroprotective potential of 6H-benzo[c]chromen-6-one derivatives is an area of growing research interest, driven by the need for effective treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.govnih.gov. The parent compounds, ellagitannins, and their metabolites, urolithins, have been identified as cognitive enhancers researchgate.netnih.govnih.gov.

A key molecular target implicated in the neuroprotective effects of this class is phosphodiesterase II (PDE2) nih.govnih.govnih.gov. PDE2 is an enzyme that degrades cyclic nucleotides (cAMP and cGMP), which are critical second messengers in neuronal signaling pathways related to learning and memory. Inhibition of PDE2 can enhance cognitive function. A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential PDE2 inhibitors, with some compounds showing significant inhibitory activity nih.govnih.gov. One derivative exhibited an optimal inhibitory potential with an IC50 value of 3.67 µM and showed activity comparable to the known PDE2 inhibitor BAY 60-7550 in cell-based assays nih.govnih.gov.

Advanced Functional Applications of 6h Benzo C Chromen 6 One Systems in Materials Science and Chemical Innovation

Photonic and Optoelectronic Material Development

The unique electronic structure of 6H-benzo[c]chromen-6-one derivatives imparts them with interesting photophysical properties, making them promising candidates for the development of novel photonic and optoelectronic materials.

Derivatives of 6H-benzo[c]chromen-6-one are known to exhibit fluorescence, with some demonstrating high quantum yields, positioning them as potential blue luminogens for optoelectronic devices. rsc.orgnih.gov The absorption and emission characteristics of these compounds are influenced by the nature and position of substituents on the chromenone core.

Table 1: Photophysical Data of Selected 6H-Benzo[c]chromen-6-one Derivatives

Compound Name Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Solvent
7-Hydroxy-9-phenyl-6H-benzo[c]chromen-6-one 356 494 0.23 Dichloromethane
2-Fluoro-7-hydroxy-9-phenyl-6H-benzo[c]chromen-6-one 355 492 0.31 Dichloromethane
2-Chloro-7-hydroxy-9-phenyl-6H-benzo[c]chromen-6-one 354 492 0.28 Dichloromethane
2-Bromo-7-hydroxy-9-phenyl-6H-benzo[c]chromen-6-one 354 493 0.18 Dichloromethane
9-(4-Chlorophenyl)-7-hydroxy-6H-benzo[c]chromen-6-one 354 492 0.25 Dichloromethane
9-(3-Bromophenyl)-7-hydroxy-6H-benzo[c]chromen-6-one 353 491 0.21 Dichloromethane

Data sourced from a study on hydroxybenzo[c]chromen-6-ones. nih.gov

The synthesis of 3-ethoxy-6H-benzo[c]chromen-6-one and its derivatives has been reported, with characterization confirming their structures. nih.govnih.gov These synthetic procedures open avenues for further exploration of their photophysical properties.

While specific studies on the intramolecular charge transfer (ICT) dynamics and solvatochromism of this compound are not extensively documented, the general principles of ICT are applicable to this class of compounds. The 6H-benzo[c]chromen-6-one core can act as an electron-accepting unit, and the introduction of electron-donating groups, such as an ethoxy group at the 3-position, can induce a push-pull electronic structure.

Upon photoexcitation, an electron can be transferred from the donor (ethoxy group) to the acceptor (chromenone core), leading to an excited state with a larger dipole moment than the ground state. This change in dipole moment is the basis for solvatochromism, where the emission wavelength of the compound shifts with the polarity of the solvent. A larger red shift in emission is typically observed in more polar solvents, which stabilize the polar ICT state. This property is crucial for the development of fluorescent probes that can sense the polarity of their microenvironment.

Design and Synthesis of Chemosensors and Fluorescent Probes

The fluorescent nature of the 6H-benzo[c]chromen-6-one scaffold makes it an excellent platform for the design of chemosensors and fluorescent probes. These sensors operate through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and ICT, allowing for the detection of a wide range of analytes, particularly metal ions. nih.govresearchgate.netresearchgate.net

Hydroxylated benzo[c]chromen-6-one derivatives, also known as urolithins, have been identified as selective fluorescent "on-off" sensors for iron (III) ions in aqueous solutions. The interaction with Fe(III) ions leads to a quenching of the fluorescence, providing a clear signal for the presence of the metal ion.

Table 2: Chemosensor Applications of 6H-Benzo[c]chromen-6-one Derivatives

Sensor Compound Target Analyte Sensing Mechanism Response

The design of these chemosensors often involves the incorporation of specific binding sites for the target analyte. The synthesis of various substituted 6H-benzo[c]chromen-6-ones allows for the fine-tuning of their selectivity and sensitivity towards different ions.

Catalytic and Environmental Applications

The chemical stability and reactivity of the 6H-benzo[c]chromen-6-one system also lend themselves to applications in catalysis and environmental remediation.

Interestingly, 6H-benzo[c]chromen-6-one has been identified as a product in the photocatalytic degradation of other environmental pollutants. For example, in the photocatalytic partial oxidation of phenanthrene (B1679779) using TiO2 as a photocatalyst, 6H-benzo[c]chromen-6-one is one of the main products. polimi.itresearchgate.net This formation occurs under photocatalytic conditions and highlights the stability of the chromenone ring system. Furthermore, the synthesis of 6H-benzo[c]chromene scaffolds can be achieved through photocatalyzed radical cyclization, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. nih.govacs.org

The principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. The synthesis and reactions of 6H-benzo[c]chromen-6-one derivatives have been explored in this context. For instance, the photocatalytic oxidation of phenanthrene to 6H-benzo[c]chromen-6-one has been successfully carried out in dimethyl carbonate (DMC), a green organic solvent. polimi.itresearchgate.net This demonstrates the feasibility of producing these valuable compounds through more sustainable synthetic routes. The use of aqueous media for the synthesis of benzo[c]chromenones has also been reported, further emphasizing the green aspects of their chemistry. researchgate.net

Chemical Intermediates and Scaffolds for Novel Compound Libraries

The 6H-benzo[c]chromen-6-one framework is recognized as a privileged scaffold in medicinal chemistry and materials science. orgsyn.orgresearchgate.net Its presence in various natural products and its amenability to synthetic modification make it an ideal starting point for the development of novel compound libraries. orgsyn.orgtubitak.gov.tr The core structure, particularly when functionalized with a hydroxyl group, serves as a versatile platform for creating diverse derivatives through reactions that are often high-yielding and tolerant of various functional groups. researchgate.netnih.gov

A key example of this strategy is the use of 3-hydroxy-6H-benzo[c]chromen-6-one (a derivative of Urolithin B) as a precursor to generate libraries of new chemical entities. nih.govmdpi.com By targeting the phenolic hydroxyl group, researchers can introduce a wide array of substituents, thereby modulating the molecule's physicochemical properties and biological activity. The synthesis of this compound is a prime illustration of this approach. It is typically prepared via a Williamson ether synthesis, reacting the 3-hydroxy precursor with an ethylating agent like bromoethane (B45996) in the presence of a weak base such as potassium carbonate. nih.govmdpi.com This reaction is straightforward and efficient, allowing for the reliable production of the target ether.

This synthetic strategy is not limited to ethoxylation. The 3-hydroxy scaffold has been used to generate extensive libraries of alkoxylated derivatives for screening against various biological targets. These libraries have been instrumental in exploring structure-activity relationships and identifying lead compounds for drug discovery. For instance, libraries of 3-alkoxy-6H-benzo[c]chromen-6-one derivatives, including the 3-ethoxy variant, have been synthesized and evaluated as potential inhibitors of phosphodiesterase II (PDE2), a target for neurodegenerative diseases. nih.govnih.govmdpi.com Further diversification of the 6H-benzo[c]chromen-6-one scaffold has led to the creation of compound libraries with potential applications as anticancer agents, cholinesterase inhibitors, and selective estrogen receptor β agonists. researchgate.netnih.govbenthamdirect.com

The table below details the generation of a library of C3-substituted 6H-benzo[c]chromen-6-one derivatives from a common hydroxylated precursor, highlighting the versatility of this chemical scaffold.

Table 1: Synthesis of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives

Emerging Research Directions and Future Prospects for 3 Ethoxy 6h Benzo C Chromen 6 One

Development of Novel and Efficient Synthetic Routes

The synthesis of the 6H-benzo[c]chromen-6-one core has been a subject of considerable research, with various methods being developed. researchgate.net A common strategy involves the Suzuki coupling reaction to form a biaryl intermediate, which then undergoes lactonization. researchgate.net Other approaches include metal- or base-catalyzed cyclization of phenyl-2-halobenzoates and reactions involving dicarbonyl compounds with chromones or chalcones. researchgate.net

For 3-ethoxy-6H-benzo[c]chromen-6-one specifically, its synthesis would likely start from a hydroxylated precursor, 3-hydroxy-6H-benzo[c]chromen-6-one, which can be synthesized through methods like the reaction of 2-bromobenzoic acids with resorcinol. Following the formation of the hydroxylated intermediate, an etherification step using an ethylating agent such as bromoethane (B45996) or iodoethane (B44018) would introduce the ethoxy group at the 3-position. A patent for 3-hydroxy-6H-benzo[c]chromen-6-one derivatives mentions the use of various alkyl halides, including ethyl halides, for the synthesis of alkoxy derivatives. google.com

Advanced Computational Design and Virtual Screening for Enhanced Bioactivities

Computational methods are becoming indispensable in modern drug discovery and materials science. For this compound, advanced computational design and virtual screening represent a significant frontier for exploring and enhancing its potential bioactivities.

Future research will likely involve the use of molecular docking simulations to predict the binding affinity and mode of interaction of this compound with various biological targets. For instance, based on studies of related derivatives, potential targets could include enzymes like phosphodiesterase II (PDE2), which is implicated in neurodegenerative diseases. nih.gov By creating a virtual library of derivatives of this compound with modifications at other positions of the benzo[c]chromen-6-one core, virtual screening can be employed to identify candidates with improved binding scores and predicted activity.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. By correlating the structural features of a series of related benzo[c]chromen-6-one derivatives with their experimentally determined biological activities, predictive QSAR models can be developed. These models can then be used to guide the design of new analogs of this compound with potentially enhanced potency and selectivity. A study on benzo[c]chromen-6-one-linked 1,2,3-triazoles utilized virtual screening to identify potential antitumor agents, demonstrating the utility of this approach. researchgate.net

Interdisciplinary Research with Materials Science and Nanotechnology

The unique photophysical and chemical properties of the benzo[c]chromen-6-one scaffold open up possibilities for its application in materials science and nanotechnology. While specific research on this compound in this context is not yet available, the broader class of coumarins is well-known for its fluorescence and utility in developing sensors and probes.

Future interdisciplinary research could explore the potential of this compound as a building block for novel organic materials. Its fluorescent properties could be harnessed in the development of organic light-emitting diodes (OLEDs) or as a fluorescent probe for the detection of specific metal ions or biomolecules. The synthesis of derivatives of this compound with polymerizable groups could lead to the creation of new polymers with tailored optical and electronic properties.

Furthermore, the incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to the development of novel drug delivery systems or diagnostic tools. The benzo[c]chromen-6-one core could provide a scaffold for attaching targeting ligands and therapeutic agents, while its potential fluorescence could be used for imaging and tracking.

Deepening Mechanistic Understanding Through Proteomics and Metabolomics

To fully exploit the therapeutic potential of this compound, a deep understanding of its mechanism of action at the molecular level is essential. Proteomics and metabolomics are powerful tools that can provide a global view of the cellular response to a compound, helping to identify its primary targets and downstream signaling pathways.

Future research should employ proteomics techniques, such as mass spectrometry-based protein profiling, to identify the proteins that directly interact with this compound. This can be achieved through methods like affinity chromatography using a derivatized version of the compound as bait. Identifying the protein targets will provide crucial insights into its mechanism of action and potential therapeutic applications.

Metabolomics studies, which analyze the changes in the levels of small-molecule metabolites in response to treatment with this compound, can reveal the metabolic pathways that are perturbed by the compound. This information can help to elucidate its pharmacological effects and identify potential biomarkers of its activity. An international data aggregation and notification service for metabolomics, MetabolomeXchange, provides a platform for sharing and analyzing such data, which could be leveraged in future studies. metabolomexchange.org By combining proteomics and metabolomics data, a comprehensive picture of the cellular effects of this compound can be constructed, paving the way for its rational development as a therapeutic agent or research tool.

Q & A

Q. What protocols ensure reproducibility in metal interaction studies for fluorescence-based probes?

  • Methodological Answer : Standardized titration methods (e.g., incremental addition of metal salts to probe solutions) and buffer control (pH 7.4) minimize variability. Fluorescence lifetime measurements distinguish static vs. dynamic quenching mechanisms .

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